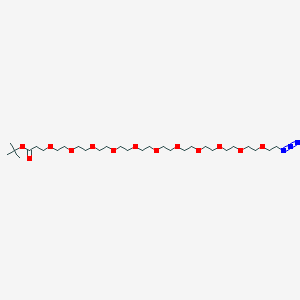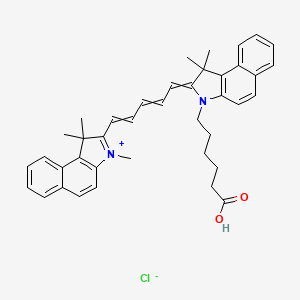
4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-9627 is a highly potent inhibitor of sodium-hydrogen exchanger isoform 1 (NHE1). This compound is known for its excellent pharmacokinetics, low potential for drug-drug interactions, and good selectivity against other isoforms such as NHE2 and NHE3 . NHE1 is a transmembrane ion channel responsible for regulating intracellular pH by exchanging sodium ions and protons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BI-9627 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of BI-9627 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in bulk quantities for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
BI-9627 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BI-9627 can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of BI-9627, which may have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
BI-9627 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of sodium-hydrogen exchangers and their role in various chemical processes
Biology: Employed in biological studies to investigate the regulation of intracellular pH and its impact on cellular functions
Medicine: Explored for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and other cardiovascular diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting sodium-hydrogen exchangers
Wirkmechanismus
BI-9627 exerts its effects by inhibiting the activity of sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition disrupts the exchange of sodium ions and protons across the cell membrane, leading to changes in intracellular pH. The compound shows high potency with an IC50 value of 6 nM in the pHi change assay . The molecular targets and pathways involved include the regulation of intracellular pH and its impact on various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BI-0054: A close analog of BI-9627 but inactive against NHE1, NHE2, and NHE3
Amiloride: Another NHE1 inhibitor but with different pharmacokinetic properties and selectivity.
Uniqueness of BI-9627
BI-9627 stands out due to its high potency, excellent pharmacokinetics, and low potential for drug-drug interactions. It also shows good selectivity against other isoforms such as NHE2 and NHE3, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H19F3N4O2 |
|---|---|
Molekulargewicht |
356.34 g/mol |
IUPAC-Name |
4-(1-acetylpiperidin-4-yl)-N-methanehydrazonoyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-10(24)23-6-4-11(5-7-23)13-3-2-12(15(25)21-9-22-20)8-14(13)16(17,18)19/h2-3,8-9,11H,4-7,20H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
AXDDRGSPNQIQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)NC=NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)


![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)


![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


